molecular formula C50H75NO10 B13429326 Lipodeoxyaconitine

Lipodeoxyaconitine

Cat. No.: B13429326
M. Wt: 850.1 g/mol
InChI Key: QNKZLEZYELHMON-MQLAAMCXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lipodeoxyaconitine involves the transesterification of diterpene alkaloids. This process typically includes the reaction of aconitine derivatives with long-chain fatty acids under specific conditions . The reaction is carried out in an organic solvent, such as chloroform or methanol, and requires a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of aconitine from Aconiti Tuber, followed by its chemical modification through transesterification . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lipodeoxyaconitine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications .

Comparison with Similar Compounds

Lipodeoxyaconitine is compared with other similar diterpenoid alkaloids, such as aconitine, hypaconitine, and mesaconitine . These compounds share structural similarities but differ in their pharmacological activities and toxicity levels. This compound is unique due to its specific fatty acid residues, which enhance its bioactivity and reduce its toxicity .

List of Similar Compounds

  • Aconitine
  • Hypaconitine
  • Mesaconitine

Conclusion

This compound is a fascinating compound with significant potential in various scientific fields. Its unique chemical properties and therapeutic applications make it a valuable subject of study. Continued research on this compound and its derivatives will likely uncover new insights and applications, contributing to advancements in medicine, chemistry, and industry.

Properties

Molecular Formula

C50H75NO10

Molecular Weight

850.1 g/mol

IUPAC Name

[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13S,16S,17R,18R)-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-8-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C50H75NO10/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-37(52)61-50-38-35(31-48(55,45(59-6)43(50)53)44(38)60-46(54)34-26-23-22-24-27-34)49-36(57-4)29-30-47(33-56-3)32-51(8-2)42(49)39(50)40(58-5)41(47)49/h12-13,15-16,22-24,26-27,35-36,38-45,53,55H,7-11,14,17-21,25,28-33H2,1-6H3/b13-12-,16-15-/t35-,36+,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+,49+,50-/m1/s1

InChI Key

QNKZLEZYELHMON-MQLAAMCXSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@@]12[C@@H]3[C@@H](C[C@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)[C@]56[C@H](CC[C@@]7([C@H]5[C@H]([C@@H]2[C@H]6N(C7)CC)OC)COC)OC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)CC)OC)COC)OC

Origin of Product

United States

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